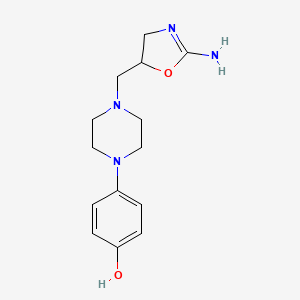
4-(4-((2-Amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and an oxazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol typically involves multiple steps:
Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment of the piperazine ring: The oxazoline intermediate is then reacted with a piperazine derivative, often under nucleophilic substitution conditions.
Introduction of the phenol group: Finally, the phenol group is introduced, typically through a coupling reaction with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases such as sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The oxazoline moiety can act as a ligand for metal ions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzoic acid
- 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is unique due to the presence of both a phenol group and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
132786-13-1 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C14H20N4O2/c15-14-16-9-13(20-14)10-17-5-7-18(8-6-17)11-1-3-12(19)4-2-11/h1-4,13,19H,5-10H2,(H2,15,16) |
Clé InChI |
SVCKXMSSGFPRCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2CN=C(O2)N)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


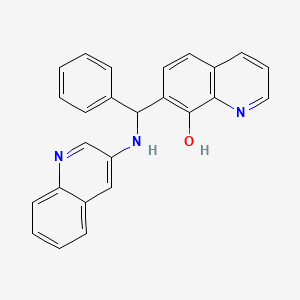
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
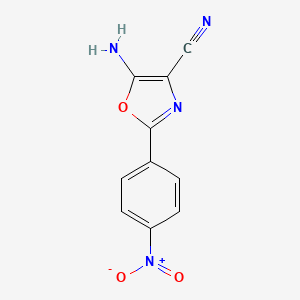
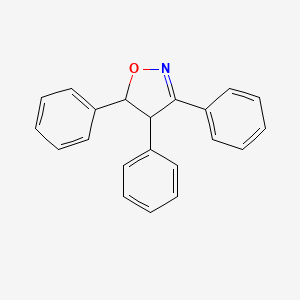

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

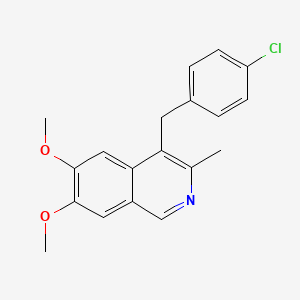
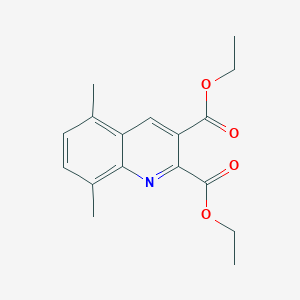

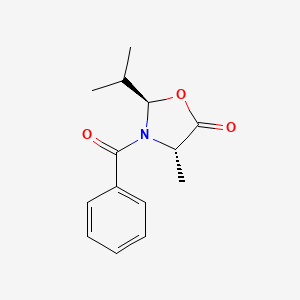
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
